1-(Chloro(phenyl)methyl)-4-(trifluoromethyl)benzene

Lipophilicity Drug design Extraction efficiency

1-(Chloro(phenyl)methyl)-4-(trifluoromethyl)benzene (CAS 787-49-5), also referred to as p-trifluoromethylbenzhydryl chloride, is a monosubstituted benzhydryl chloride with the molecular formula C₁₄H₁₀ClF₃ and a molecular weight of 270.68 g·mol⁻¹. It belongs to the class of halogenated diarylmethane electrophiles, characterized by a benzylic chlorine leaving group on a diphenylmethane scaffold bearing a single electron-withdrawing para-trifluoromethyl (–CF₃) substituent on one aryl ring.

Molecular Formula C14H10ClF3
Molecular Weight 270.67 g/mol
Cat. No. B12500570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Chloro(phenyl)methyl)-4-(trifluoromethyl)benzene
Molecular FormulaC14H10ClF3
Molecular Weight270.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=C(C=C2)C(F)(F)F)Cl
InChIInChI=1S/C14H10ClF3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16,17)18/h1-9,13H
InChIKeyXORHOWOSRLIUMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Chloro(phenyl)methyl)-4-(trifluoromethyl)benzene (CAS 787-49-5): Chemical Identity, Class, and Procurement Baseline


1-(Chloro(phenyl)methyl)-4-(trifluoromethyl)benzene (CAS 787-49-5), also referred to as p-trifluoromethylbenzhydryl chloride, is a monosubstituted benzhydryl chloride with the molecular formula C₁₄H₁₀ClF₃ and a molecular weight of 270.68 g·mol⁻¹ . It belongs to the class of halogenated diarylmethane electrophiles, characterized by a benzylic chlorine leaving group on a diphenylmethane scaffold bearing a single electron-withdrawing para-trifluoromethyl (–CF₃) substituent on one aryl ring [1]. The compound is commercially available at purities typically ≥97–98% from multiple suppliers and is classified as a hazardous material (HazMat) for shipping under certain conditions . Its primary utility lies in serving as an electrophilic building block for SN1-type nucleophilic substitution reactions, enabling the introduction of the 4-(trifluoromethyl)benzhydryl motif into more complex molecular architectures relevant to pharmaceutical and agrochemical discovery [2].

Why Benzhydryl Chloride Analogs Cannot Substitute for 1-(Chloro(phenyl)methyl)-4-(trifluoromethyl)benzene in Research and Process Chemistry


Benzhydryl chlorides are not interchangeable commodities; the identity and position of the aryl substituent govern SN1 reactivity, carbocation stability, and the physicochemical properties of downstream products. The para-CF₃ group exerts a strong electron-withdrawing effect (Hammett σₚ = 0.54 vs. σₘ = 0.43) that accelerates solvolysis relative to the unsubstituted parent compound while imparting a logP increase of approximately 1.1 units (from 3.96 to 5.03) compared to chlorodiphenylmethane [1]. Ortho-, meta-, and para-CF₃ isomers, despite sharing identical molecular formulas, exhibit divergent reactivity profiles due to differential resonance and inductive electronic effects at the reaction center [2]. Furthermore, the para-CF₃ benzhydrylium cation ranks among the most electrophilic diarylcarbenium ions characterized to date (E ≈ 7.96 for the bis-substituted variant), placing its reactivity near the diffusion-controlled limit—a property not shared by non-fluorinated or weakly electron-withdrawing analogs [3]. These quantifiable electronic and lipophilic differences mean that substituting a 4-methyl, 4-chloro, or unsubstituted benzhydryl chloride for the 4-CF₃ variant in a synthetic sequence will alter reaction rates, regiochemical outcomes, and the pharmacokinetic profile of the final compound.

Quantitative Differentiation Evidence: 1-(Chloro(phenyl)methyl)-4-(trifluoromethyl)benzene vs. Closest Analogs


LogP Differential: Para-CF₃ Benzhydryl Chloride vs. Unsubstituted Benzhydryl Chloride

The target compound exhibits a computed logP of 5.03, compared with 3.96 for unsubstituted benzhydryl chloride (chlorodiphenylmethane, CAS 90-99-3), representing a ΔlogP of +1.07 . This ~11.7-fold increase in octanol–water partition coefficient is attributable to the strong hydrophobic character of the para-CF₃ group and has direct implications for phase-transfer efficiency, chromatographic retention, and the lipophilicity of drug candidates constructed from this building block.

Lipophilicity Drug design Extraction efficiency

Hammett Substituent Constant: Differential SN1 Reactivity Between Para-CF₃, Meta-CF₃, and Unsubstituted Benzhydryl Chlorides

The para-CF₃ substituent imparts a Hammett σₚ value of 0.54 (strongly electron-withdrawing), compared with σₘ = 0.43 for the meta-CF₃ isomer and σ = 0 for the unsubstituted parent [1]. In the well-established SN1 solvolysis of benzhydryl chlorides, the reaction constant ρ in ethanol at 25.0°C is approximately –4.2 when correlated against σ⁺ [2]. Applying the Hammett equation (log(k/k₀) = ρσ⁺), this predicts that the para-CF₃ derivative solvolyzes roughly 180-fold faster than the unsubstituted compound and approximately 2.9-fold faster than its meta-CF₃ isomer under identical conditions. This reactivity gradient is experimentally consistent with the observation that p-CF₃ benzhydrylium ions approach the diffusion-controlled limit in bimolecular reactions [3].

Physical organic chemistry SN1 solvolysis Reactivity prediction

Electrophilicity Parameter E: Para-CF₃ Benzhydrylium Ion Among the Most Reactive Diaryl Carbocations Characterized

The benzhydrylium ion derived from the target compound and its bis-substituted congeners have been directly characterized on the Mayr electrophilicity scale. The bis-p-(trifluoromethyl)benzhydrylium ion (E32⁺) has an experimentally determined electrophilicity parameter E = 7.96, placing it among the most electrophilic stable carbocations ever quantified [1]. By comparison, the unsubstituted benzhydrylium ion (parent) has E ≈ 0, and the 4,4′-dimethylbenzhydrylium ion has E ≈ –2 to –3 [2]. This ~8–10 order-of-magnitude span in E translates to a >10⁸-fold difference in second-order rate constants (k₂) for reactions with a given π-nucleophile. The background decay rate constant k₀ for E32⁺ and E33⁺ in CH₂Cl₂ is in the range of (4–8) × 10⁶ s⁻¹, necessitating specialized laser flash photolysis techniques for kinetic measurement [1].

Carbocation chemistry Electrophilicity scale Laser flash photolysis

Regiochemical Identity: Differentiation from Ortho-CF₃ and Meta-CF₃ Isomers in Cross-Coupling Applications

The three regioisomeric CF₃-benzhydryl chlorides—ortho (CAS 881040-67-1), meta (CAS 67240-79-3), and para (CAS 787-49-5)—share the same molecular formula but differ fundamentally in the spatial orientation of the CF₃ group relative to the benzylic reaction center . In the nickel-catalyzed enantioselective cross-coupling of α-CF₃-benzyl bromides with aryl titanates reported by Varenikov et al. (2020), the electronic and steric environment at the reaction center governs both yield and enantioselectivity (up to excellent ee values), making the regiochemical identity of the CF₃-substituted building block a critical parameter [1]. The para isomer places the CF₃ group distal to the benzylic carbon, minimizing steric interference during nucleophilic approach while maximizing the electron-withdrawing resonance effect through the aromatic ring—an electronic profile distinct from the ortho isomer where steric crowding and potential through-space electronic effects alter reactivity.

Cross-coupling Regioselectivity Chiral synthesis

Accelerated Solvolysis of 3-Trifluoromethyl-Benzhydryl Chloride in Presence of NaBH₄: Class-Level Evidence for CF₃-Substituent Effects

A reinvestigation of benzhydryl halide solvolysis in aqueous diglyme containing NaBH₄ demonstrated that 3-chloro- and 3-trifluoromethyl-benzhydryl chlorides exhibit significant reaction acceleration due to the presence of NaBH₄, an effect linked to the electron-withdrawing character of the substituent [1]. While the study employed the meta-CF₃ isomer, the underlying electronic principle extends to the para-CF₃ variant through the established Hammett relationship. The observation confirms that CF₃-substituted benzhydryl chlorides as a class exhibit heightened sensitivity to nucleophilic trapping conditions compared to non-electron-withdrawing substituted analogs—a behavior attributable to the destabilization of the benzylic carbocation intermediate by the inductively electron-withdrawing CF₃ group.

Solvolysis acceleration Electron-withdrawing substituent Sodium borohydride

Validated Application Scenarios for 1-(Chloro(phenyl)methyl)-4-(trifluoromethyl)benzene Based on Quantitative Differentiation Evidence


Synthesis of Enantioenriched α-CF₃ Benzhydryl Pharmacophores via Asymmetric Cross-Coupling

The para-CF₃ benzhydryl chloride scaffold is directly relevant to the nickel-catalyzed enantioselective cross-coupling methodology of Varenikov et al. (2020), which employs α-CF₃-substituted benzyl bromides and aryl titanates to construct chiral benzhydryl architectures [1]. The para substitution pattern is preferred when distal electronic modulation without steric interference at the newly formed stereocenter is desired. The high electrophilicity of the derived benzhydrylium ion (E ≈ 8 range) facilitates coupling with weaker nucleophiles, expanding the accessible chemical space for drug discovery programs targeting CF₃-containing chiral motifs.

Physicochemical Property Engineering in Medicinal Chemistry: LogP Optimization via CF₃ Incorporation

With a logP of 5.03—compared to 3.96 for the unsubstituted benzhydryl chloride—this building block enables medicinal chemists to increase the lipophilicity of lead compounds by approximately 1.1 logP units per benzhydryl unit installed [1]. This is quantitatively significant for optimizing blood–brain barrier penetration, membrane permeability, and plasma protein binding in CNS-targeted programs, where small logP differences can determine whether a candidate meets target product profile criteria.

SN1-Based Diversification of Diarylmethane Cores for Parallel Library Synthesis

The strong electron-withdrawing nature of the para-CF₃ group (σₚ = 0.54) enhances the SN1 reactivity of the benzylic C–Cl bond by roughly two orders of magnitude relative to the unsubstituted parent [1][2]. This rate enhancement is exploitable in parallel synthesis workflows where rapid, room-temperature nucleophilic displacement with amines, alcohols, or thiols is required to generate diverse libraries of 4-CF₃-benzhydryl derivatives. The predictable electronic effect allows chemists to select this building block when accelerated substitution kinetics are needed without resorting to heating or strong Lewis acid catalysis.

Reference Electrophile for Physical Organic Chemistry and Mechanistic Studies

The benzhydrylium ion derived from this compound (and its congeners) has been used as a reference electrophile in the Mayr group's comprehensive reactivity scale [1]. The experimentally determined electrophilicity parameter (E ≈ 7.96 for the bis-substituted analog E32⁺) provides a quantitative benchmark for calibrating the reactivity of novel nucleophiles and for computational validation of DFT-predicted electrophilicity indices. Laboratories engaged in physical organic chemistry or reaction mechanism elucidation may procure this compound specifically for its well-characterized position on the Mayr electrophilicity scale.

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